molecular formula C14H10Cl2N2O3S2 B2548915 Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate CAS No. 896325-44-3

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate

Cat. No.: B2548915
CAS No.: 896325-44-3
M. Wt: 389.27
InChI Key: OVLVVEOCCUDMIE-UHFFFAOYSA-N
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Description

Ethyl 4-cyano-5-(2,5-dichlorothiophene-3-carboxamido)-3-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C14H10Cl2N2O3S2 and its molecular weight is 389.27. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Medicinal Chemistry

Synthesis of Novel Thiophene Derivatives

A study by Mohareb et al. (2016) focused on the synthesis of novel thiophene derivatives with potential anti-proliferative activity. The research highlighted the design, synthesis, and evaluation of thiophene and benzothiophene derivatives as anti-cancer agents, demonstrating significant activity against tumor cell lines. This study underscores the compound's utility in developing potential chemotherapeutic agents (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial Evaluation

Abu‐Hashem et al. (2011) explored the synthetic utility of bifunctional thiophene derivatives, including antimicrobial evaluations of newly synthesized agents. This research showcases the compound's relevance in generating new entities with promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Material Science and Catalysis

Polymer-supported Catalytic Systems

Sivakumar and Phani (2011) discussed the use of poly(3,4-ethylenedioxythiophene) for immobilizing metal particle catalysts and reagents for catalytic reactions. This research indicates the compound's potential in enhancing catalytic processes, particularly in hydrogenation and electro-oxidation reactions (Sivakumar & Phani, 2011).

Dye Synthesis and Textile Application

Complexation with Metal for Dye Synthesis

Research by Abolude et al. (2021) demonstrated the synthesis of disperse dyes from thiophene derivatives and their application on polyester and nylon fabrics. The study highlighted the compound's role in creating dyes with excellent fastness and levelness properties, showing its significance in textile engineering (Abolude, Bello, Nkeonye, & Giwa, 2021).

Antioxidant and Anti-inflammatory Activities

Evaluation of Anti-inflammatory Activities

A study by Madhavi and Sreeramya (2017) synthesized and evaluated novel thiophene derivatives for their antioxidant and anti-inflammatory activities. The compounds displayed significant activity, suggesting the chemical's utility in developing new therapeutic agents (Madhavi & Sreeramya, 2017).

Properties

IUPAC Name

ethyl 4-cyano-5-[(2,5-dichlorothiophene-3-carbonyl)amino]-3-methylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3S2/c1-3-21-14(20)10-6(2)8(5-17)13(23-10)18-12(19)7-4-9(15)22-11(7)16/h4H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLVVEOCCUDMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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